molecular formula C8H7BrN4O B8475976 N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

Cat. No.: B8475976
M. Wt: 255.07 g/mol
InChI Key: FOLUAZVPAYIBKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide is a useful research compound. Its molecular formula is C8H7BrN4O and its molecular weight is 255.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H7BrN4O

Molecular Weight

255.07 g/mol

IUPAC Name

N-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide

InChI

InChI=1S/C8H7BrN4O/c1-5(14)10-8-11-7-3-2-6(9)4-13(7)12-8/h2-4H,1H3,(H,10,12,14)

InChI Key

FOLUAZVPAYIBKB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NN2C=C(C=CC2=N1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine (3) (7.10 g, 33.3 mmol) in dry acetonitrile (150 mL) at 5° C. was added triethylamine (11.6 mL, 83.3 mmol) followed by acetyl chloride (2.35 mL 83.3 mmol). The reaction mixture was then allowed to warm to room temperature (20° C.) and stirred until all starting material was consumed (if required, further triethylamine (4.64 mL, 33.3 mmol) and acetyl chloride (33.3 mmol) were added to ensure complete reaction). After this time the solvent was removed in vacuo and to the resultant residue was added 7 N (Methanolic ammonia solution (50 mL)). The reaction mixture was stirred at room temperature (20° C.) to hydrolyze any bis-acylated material. After 16 h evaporation in vacuo and trituration from diethyl ether (50 mL) afforded the title compound which was collected by filtration, washed with water (2×50 mL), acetone (50 mL) and diethyl ether (50 mL) and then dried in vacuo.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
11.6 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
2.35 mL
Type
reactant
Reaction Step Two
Quantity
4.64 mL
Type
reactant
Reaction Step Three
Quantity
33.3 mmol
Type
reactant
Reaction Step Three

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